Selective CYP11B1 Inhibition: 4 nM IC50 with 9.25-Fold Selectivity over CYP11B2
2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone inhibits human CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 4 nM [1]. This represents approximately a 9.25-fold selectivity window over CYP11B2 (aldosterone synthase), which is inhibited with an IC50 of 37 nM [1]. In contrast, the 2-methyl analog (2-azido-1-(2-methyl-1H-indol-3-yl)ethanone) lacks reported CYP11B1 activity, with published inhibition data limited to acetylcholinesterase (AChE) and glutathione S-transferase (GST) [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) and selectivity |
|---|---|
| Target Compound Data | CYP11B1 IC50 = 4 nM; CYP11B2 IC50 = 37 nM |
| Comparator Or Baseline | 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone: No CYP11B1/CYP11B2 inhibition data reported; AChE Ki = lowest among tested analogs |
| Quantified Difference | ~9.25-fold selectivity for CYP11B1 over CYP11B2 |
| Conditions | Human CYP11B1 and CYP11B2 expressed in hamster V79MZh cells; substrate: [1,2-3H]-11-deoxy-corticosterone |
Why This Matters
Selective CYP11B1 inhibition is a validated therapeutic strategy for Cushing's syndrome; this potency and selectivity profile directly informs compound selection for medicinal chemistry programs targeting cortisol excess.
- [1] BindingDB. BDBM50425452 (CHEMBL2312967). Affinity Data: IC50 4 nM for human CYP11B1, IC50 37 nM for human CYP11B2. Curated by ChEMBL. View Source
- [2] Irshad, M., Jamal, S. B., Faheem, M., Aslam, M., Shafqat, S. S., & Kanwal, A. (2022). Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. Medicinal Chemistry Research, 31(12), 2119-2131. View Source
